The compound 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide, with the CAS Number 500266-18-2, is a complex organic molecule that belongs to the class of triazole derivatives. This compound is characterized by its unique structure which includes a triazole ring, an acetamide group, and various substituted phenyl groups. It is primarily utilized in scientific research, particularly in medicinal chemistry and pharmacology due to its potential biological activities.
This compound is classified as a pharmaceutical intermediate and is often studied for its potential therapeutic applications. The specific structural features contribute to its classification within the realm of triazole-containing compounds, which are known for various biological activities including antifungal and anticancer properties. The compound can be sourced from chemical suppliers specializing in research-grade materials, such as A2B Chem .
The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for this compound is , with a molecular weight of approximately 371.43 g/mol. The structure features:
The structural representation can be described using SMILES notation: CCn1c(SCC(=O)Nc2ccccc2F)nnc1c1ccc(cc1)N, which provides insights into its connectivity and functional groups.
The compound can participate in various chemical reactions typical for compounds containing amines, thioethers, and aromatic rings:
Reactivity studies may involve examining how this compound interacts with different reagents under various conditions to explore its potential as a pharmaceutical agent.
While specific studies on this compound's mechanism of action may be limited, compounds with similar structures often exhibit their biological effects through:
Research into related compounds suggests that they may act on pathways involved in cell growth regulation or microbial resistance mechanisms.
This compound's potential applications include:
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2